molecular formula C11H13N5O2 B7045361 N,4-dimethyl-5-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine

N,4-dimethyl-5-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine

Cat. No.: B7045361
M. Wt: 247.25 g/mol
InChI Key: PFCGZWXTHYUDCV-UHFFFAOYSA-N
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Description

N,4-dimethyl-5-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro and dimethyl groups in its structure suggests that it may exhibit unique chemical reactivity and biological activity.

Properties

IUPAC Name

N,4-dimethyl-5-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-3-11(12-6-10(8)16(17)18)15(2)7-9-4-13-14-5-9/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCGZWXTHYUDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N(C)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-5-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine typically involves multi-step organic reactions One common approach is to start with the nitration of a pyridine derivative to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to enhance the scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,4-dimethyl-5-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the pyrazole and pyridine rings may facilitate binding to biological macromolecules. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine
  • 1-methyl-2,4,5-trinitroimidazole

Comparison: N,4-dimethyl-5-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine is unique due to the combination of its structural features, including the presence of both pyridine and pyrazole rings, as well as the nitro and dimethyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine is primarily studied for its energetic properties, while N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is explored for its potential as a pharmaceutical agent.

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